molecular formula C8H5F2N B6247399 2-(difluoromethyl)-5-ethynylpyridine CAS No. 1211540-64-5

2-(difluoromethyl)-5-ethynylpyridine

Cat. No.: B6247399
CAS No.: 1211540-64-5
M. Wt: 153.13 g/mol
InChI Key: FXTGUIJWLBREIU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-ethynylpyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound features a pyridine ring substituted with a difluoromethyl group at the second position and an ethynyl group at the fifth position. The presence of the difluoromethyl group imparts unique physicochemical properties, making it a valuable entity in various scientific applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include pyridine N-oxides, methyl-substituted pyridines, and various substituted pyridine derivatives .

Scientific Research Applications

2-(Difluoromethyl)-5-ethynylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-5-ethynylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The ethynyl group can participate in π-π interactions and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyridines and ethynyl-substituted pyridines. Examples include 2-(difluoromethyl)pyridine and 5-ethynylpyridine .

Uniqueness

2-(Difluoromethyl)-5-ethynylpyridine is unique due to the combination of the difluoromethyl and ethynyl groups on the pyridine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various scientific applications .

Properties

CAS No.

1211540-64-5

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

IUPAC Name

2-(difluoromethyl)-5-ethynylpyridine

InChI

InChI=1S/C8H5F2N/c1-2-6-3-4-7(8(9)10)11-5-6/h1,3-5,8H

InChI Key

FXTGUIJWLBREIU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(C=C1)C(F)F

Purity

95

Origin of Product

United States

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